6-(2-Naphthyl)-6-oxohexanoic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

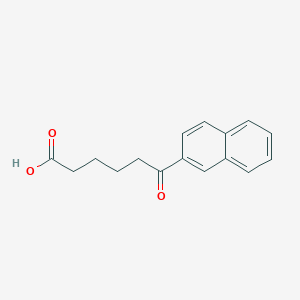

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-naphthalen-2-yl-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c17-15(7-3-4-8-16(18)19)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11H,3-4,7-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMYDEGVDEPRTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598768 | |

| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132104-10-0 | |

| Record name | ε-Oxo-2-naphthalenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132104-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Naphthalen-2-yl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-(2-Naphthyl)-6-oxohexanoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 6-(2-Naphthyl)-6-oxohexanoic Acid

This document provides a comprehensive technical overview for the synthesis of this compound, a valuable intermediate in chemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this guide elucidates the core synthetic pathway, explains the underlying chemical principles, and offers a detailed experimental protocol grounded in established methodologies.

Introduction and Strategic Overview

This compound (CAS No. 132104-10-0) is a keto-carboxylic acid featuring a naphthalene moiety. Its structure is of significant interest as a building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the naphthyl group, a common scaffold in medicinal chemistry (e.g., in the anti-inflammatory drug Naproxen), combined with a flexible carboxylic acid chain, makes it a versatile precursor.[1][2][3]

The most direct and industrially scalable approach to this molecule is the Friedel-Crafts acylation of naphthalene. This guide focuses on this pathway, detailing the reaction mechanism, optimizing experimental parameters, and providing a robust protocol for synthesis, purification, and characterization.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The cornerstone of this synthesis is the electrophilic aromatic substitution reaction developed by Charles Friedel and James Crafts.[4] Specifically, it involves the acylation of naphthalene with a six-carbon dicarboxylic acid derivative, typically adipic anhydride or adipoyl chloride, in the presence of a strong Lewis acid catalyst.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds through a well-established multi-step mechanism.[5]

-

Generation of the Acylium Ion: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (adipic anhydride). It coordinates to one of the carbonyl oxygens, polarizing the molecule and facilitating the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized.[6]

-

Electrophilic Attack: The electron-rich naphthalene ring acts as a nucleophile, attacking the acylium ion. This step temporarily disrupts the aromaticity of the naphthalene ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5]

-

Restoration of Aromaticity: A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This regenerates the aromatic system and the AlCl₃ catalyst.[4][5]

-

Catalyst Complexation: A crucial distinction from Friedel-Crafts alkylation is that the product, an aryl ketone, is a Lewis base. It readily forms a stable complex with the AlCl₃ catalyst.[4][7] Consequently, a stoichiometric amount, rather than a catalytic amount, of AlCl₃ is required. This complex is destroyed during the aqueous workup phase to liberate the final product.

Diagram: Mechanism of Friedel-Crafts Acylation

Caption: Figure 1: Mechanism for the synthesis of this compound.

Causality Behind Experimental Choices

-

Regioselectivity (α- vs. β-Acylation): The acylation of naphthalene can yield two primary isomers: substitution at the C1 (alpha) or C2 (beta) position.

-

Kinetic Control: At lower temperatures, the reaction is typically under kinetic control, favoring the formation of the α-isomer due to the lower activation energy for the attack at this more reactive position.[8]

-

Thermodynamic Control: The β-isomer is sterically less hindered and therefore thermodynamically more stable. At higher temperatures or in specific solvents like nitrobenzene, the initially formed α-product can rearrange to the more stable β-product.[8][9] For the synthesis of the desired 2-substituted product, conditions favoring thermodynamic control are often employed.

-

-

Choice of Acylating Agent: Adipic anhydride is often preferred over adipoyl chloride. While the chloride is more reactive, the anhydride is less volatile, easier to handle, and produces carboxylic acid as a byproduct instead of corrosive HCl gas.

-

Solvent Selection: The choice of solvent is critical. Non-polar solvents like carbon disulfide (CS₂) or chlorinated hydrocarbons (e.g., 1,2-dichloroethane) are common. However, polar solvents like nitrobenzene can significantly influence regioselectivity, often promoting the formation of the β-isomer.[9][10] It is crucial to use an anhydrous solvent to prevent the deactivation of the Lewis acid catalyst.

Experimental Protocol and Workflow

This protocol describes a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents

| Reagent | CAS No. | Molecular Formula | M.W. ( g/mol ) | Notes |

| Naphthalene | 91-20-3 | C₁₀H₈ | 128.17 | Reagent grade, >99% |

| Adipic Anhydride | 2035-75-8 | C₆H₈O₃ | 128.13 | >97% |

| Aluminum Chloride (Anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | >99%, handle in a dry environment |

| Nitrobenzene | 98-95-3 | C₆H₅NO₂ | 123.11 | Anhydrous, as solvent |

| Hydrochloric Acid (conc.) | 7647-01-0 | HCl | 36.46 | ~37% aqueous solution |

| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | For extraction |

| Sodium Sulfate (Anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 | For drying |

Step-by-Step Methodology

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.

-

Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with anhydrous nitrobenzene (solvent) and anhydrous aluminum chloride (2.2 equivalents). Cool the resulting slurry to 0-5 °C in an ice bath.

-

Acylating Agent Addition: Dissolve adipic anhydride (1.0 equivalent) in anhydrous nitrobenzene and add it dropwise to the stirred AlCl₃ slurry via the dropping funnel, maintaining the temperature below 10 °C.

-

Naphthalene Addition: After the addition is complete, add naphthalene (1.0 equivalent) portion-wise to the reaction mixture.

-

Reaction Progression: Allow the mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup and Quenching: Cool the reaction mixture back to 0-5 °C. Cautiously pour the mixture onto crushed ice containing concentrated hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the carboxylate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Washing: Combine the organic extracts and wash sequentially with 1M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude solid is best purified by recrystallization .

-

Solvent Selection: A mixed solvent system, such as Toluene/Ethanol or Ethyl Acetate/Hexane, is often effective.

-

Procedure: Dissolve the crude product in a minimum amount of the hot primary solvent (e.g., Toluene). If needed, hot filter to remove any insoluble impurities. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[11][12]

Diagram: Experimental Workflow

Caption: Figure 2: Step-by-step experimental workflow.

Product Characterization

Confirming the identity and purity of the final product is essential. The following data are expected for this compound.

Physical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.30 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 132104-10-0 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) | Multiplicity | Assignment |

| Carboxylic Acid | ~11.0-12.0 | br s | -COOH |

| Naphthyl-H | ~8.45 | s | H-1 (Naphthyl) |

| Naphthyl-H | ~8.00 | d | Ar-H |

| Naphthyl-H | ~7.90 | m | Ar-H |

| Naphthyl-H | ~7.55 | m | Ar-H |

| Methylene | ~3.10 | t | -CH₂-C=O |

| Methylene | ~2.45 | t | -CH₂-COOH |

| Methylene | ~1.80 | m | -CH₂-CH₂-CH₂- |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) | Assignment |

| Ketone Carbonyl | ~200.5 | C=O (Ketone) |

| Carboxylic Acid Carbonyl | ~179.0 | C=O (Acid) |

| Naphthyl Quaternary | ~135.6, 133.8, 132.5 | Ar-C |

| Naphthyl Tertiary | ~129.8, 129.5, 128.6, 127.8, 126.9, 124.2 | Ar-CH |

| Methylene | ~38.5 | -CH₂-C=O |

| Methylene | ~33.8 | -CH₂-COOH |

| Methylene | ~24.5, 24.0 | -CH₂-CH₂- |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Assignment |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | -COOH |

| C=O Stretch (Carboxylic Acid) | ~1710 | -COOH |

| C=O Stretch (Ketone) | ~1680 | Ar-C=O |

| C=C Stretch (Aromatic) | ~1600, 1470 | Naphthyl Ring |

| Mass Spectrometry (MS) | m/z | Assignment |

| Molecular Ion | 256.1 | [M]⁺ |

| Fragment | 155.1 | [C₁₀H₇CO]⁺ |

| Fragment | 127.1 | [C₁₀H₇]⁺ |

Conclusion

The Friedel-Crafts acylation of naphthalene with adipic anhydride provides a reliable and direct pathway to this compound. By carefully controlling reaction parameters such as temperature and solvent, the desired β-substituted isomer can be synthesized with high selectivity. The protocol outlined in this guide, from reaction setup to purification and characterization, offers a self-validating system for producing this valuable chemical intermediate. This foundational knowledge is critical for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials science applications.

References

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

-

Organic Syntheses. Preparation of 4-acetylamino-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, and the oxidation of geraniol to geranial. Org. Synth. 2005, 82, 80. [Link]

-

Baddeley, G. The Acylation of Naphthalene by the Friedel-Crafts Reaction. J. Chem. Soc., 1949, S99. [Link]

-

ResearchGate. Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Link]

-

RSC Publishing. S 20. The acylation of naphthalene by the friedel–crafts reaction. [Link]

-

Storr, H. E. Friedel-Crafts Acetylation of 1- and 2-Methylnaphthalene. Oklahoma State University Thesis. [Link]

-

PubChem. 6-Oxohexanoic acid. [Link]

- Google Patents.

-

ResearchGate. The Purification and Analysis of 6 - Hydroxy -2 - Naphthoic Acid. [Link]

-

Organic Syntheses. 2,6-Naphthalenedicarboxylic acid. [Link]

-

PubMed. Design and Synthesis of 6-fluoro-2-naphthyl Derivatives as Novel CCR3 Antagonists With Reduced CYP2D6 Inhibition. [Link]

-

Neilson Lab. Purification of Laboratory Chemicals, Sixth Edition. [Link]

-

PubChem. 6-(2-Methylphenyl)-6-oxohexanoic acid. [Link]

-

LookChem. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid. [Link]

-

PrepChem.com. Synthesis of 2-(6-methoxy-2-naphthyl)acetic acid. [Link]

-

PubChem. 6-Chloro-6-oxohexanoic acid. [Link]

- Google Patents. Synthesis method of (S) -2, 6-diamino-5-oxohexanoic acid.

-

Scilit. A Facile, Practical Synthesis of 2-(6-Methoxy-2-naphthyl)propenoic Acid. [Link]

-

ResearchGate. Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives as potential antibacterial and antifungal agents. [Link]

Sources

- 1. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 2. scilit.com [scilit.com]

- 3. researchgate.net [researchgate.net]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. myttex.net [myttex.net]

- 10. DSpace [openresearch.okstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. neilsonlab.colostate.edu [neilsonlab.colostate.edu]

physicochemical properties of 6-(2-Naphthyl)-6-oxohexanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 6-(2-Naphthyl)-6-oxohexanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the (CAS: 132104-10-0). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The structure of this guide is dictated by the scientific narrative of the compound, moving from its fundamental identity to its empirical properties and the methods used to determine them.

Introduction and Molecular Identity

This compound is a dually functionalized organic molecule featuring a rigid, aromatic naphthyl group and a flexible, acidic hexanoic acid chain, linked by a ketone. This unique architecture makes it a valuable intermediate in organic synthesis and a potential scaffold in medicinal chemistry. The naphthyl moiety provides a large, hydrophobic surface for potential π-stacking or van der Waals interactions, while the carboxylic acid group offers a site for salt formation, hydrogen bonding, and further chemical derivatization. Understanding its physicochemical properties is paramount for its application in synthesis, formulation, and biological screening.

Core Compound Identifiers

A precise identification is the foundation of all subsequent scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value |

| IUPAC Name | 6-(naphthalen-2-yl)-6-oxohexanoic acid |

| CAS Number | 132104-10-0[1][2][3][4] |

| Molecular Formula | C₁₆H₁₆O₃[1][2][3][4] |

| Molecular Weight | 256.30 g/mol [1][4] |

| InChI Key | GMYDEGVDEPRTQI-UHFFFAOYSA-N |

| Canonical SMILES | O=C(O)CCCCC(C1=CC2=CC=CC=C2C=C1)=O[4] |

Molecular Structure Visualization

The compound's structure, featuring a 2-substituted naphthalene ring, is critical to its properties.

Caption: 2D representation of this compound.

Summary of Physicochemical Properties

The primary physicochemical data, derived from available literature and predictive models, are consolidated in the table below. It is crucial to note that several parameters are predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source Type | Reference |

| Melting Point | 69 °C | Experimental | [1][2] |

| Boiling Point | 479.1 ± 28.0 °C | Predicted | [1][2] |

| Density | 1.188 ± 0.06 g/cm³ | Predicted | [1][2] |

| pKa | 4.69 ± 0.10 | Predicted | [2] |

| Purity | ≥97% | As supplied by vendor |

Experimental Determination of Core Properties

To ensure scientific integrity, predicted values must be validated. This section details the standard, field-proven protocols for determining the key physicochemical properties of a solid organic acid like this compound.

Melting Point Determination (Capillary Method)

Expertise & Experience: The melting point is a fundamental indicator of purity. A sharp melting range (typically <1°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities. The capillary method is a standard, reliable technique requiring minimal sample.

Protocol:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform packing and heat transfer.

-

Capillary Loading: Load the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Rapid Heating (Scouting): Heat the sample rapidly to determine an approximate melting range. This prevents unnecessary time spent on slow heating.

-

Measurement: Allow the apparatus to cool. Using a fresh sample, heat rapidly to ~15-20°C below the scouted melting point. Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁–T₂.

Caption: Workflow for Melting Point Determination.

Acid Dissociation Constant (pKa) by Potentiometric Titration

Expertise & Experience: The pKa value is critical for predicting the ionization state of the molecule at a given pH, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions. Potentiometric titration is the gold standard for pKa determination. The causality is based on the Henderson-Hasselbalch equation; at the half-equivalence point of a titration, the concentrations of the acid and its conjugate base are equal, and thus, pH = pKa.

Protocol:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.00 and 7.00).

-

Titration Setup: Place the dissolved sample in a jacketed beaker with a magnetic stirrer. Insert the calibrated pH electrode and the burette tip containing a standardized strong base (e.g., 0.1 M NaOH).

-

Titration Execution: Add the titrant in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). Determine the equivalence point from the steepest inflection of the first derivative plot (dpH/dV).

-

pKa Calculation: The pKa is the pH value at exactly half the volume of the equivalence point.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Characterization

While not classical physicochemical properties, spectroscopic data are indispensable for structural confirmation and purity assessment.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy would confirm the carbon-hydrogen framework.

-

Expected ¹H NMR signals: Aromatic protons on the naphthyl ring (likely complex multiplets in the 7-8 ppm range), a triplet for the methylene group alpha to the ketone, a triplet for the methylene group alpha to the carboxylic acid, and multiplets for the other methylene groups in the aliphatic chain. A broad singlet for the carboxylic acid proton would also be expected.

-

Expected ¹³C NMR signals: Resonances for the ketone carbonyl and carboxylic acid carbonyl carbons (typically >170 ppm), multiple distinct signals for the aromatic carbons of the naphthyl ring, and four separate signals for the aliphatic methylene carbons.

-

-

Infrared (IR) Spectroscopy: This technique identifies key functional groups.

-

Expected IR Absorptions: A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch from the carboxylic acid (~1710 cm⁻¹), another sharp C=O stretch from the ketone (~1680 cm⁻¹, conjugated to the aromatic ring), and C-H stretches for the aromatic and aliphatic portions.

-

-

Mass Spectrometry (MS): This provides the molecular weight and fragmentation pattern.

-

Expected Result: An Electrospray Ionization (ESI) mass spectrum would show a prominent ion corresponding to the molecular weight plus a proton [M+H]⁺ or minus a proton [M-H]⁻, confirming the molecular mass of 256.3 g/mol .

-

Potential Synthetic Pathway

While various synthetic routes are possible, a plausible and common approach for this class of compounds is through Friedel-Crafts acylation.

Expertise & Experience: This reaction is a cornerstone of aromatic chemistry. The choice of acylating agent and Lewis acid is critical. Using adipic acid monomethyl ester chloride, for example, would install the required chain onto the electron-rich naphthalene ring. The 2-position of naphthalene is generally favored for acylation under kinetic control. A subsequent hydrolysis step would yield the final carboxylic acid.

Caption: Plausible Friedel-Crafts Acylation Synthetic Route.

Relevance in Research and Development

Compounds containing the naphthyl moiety are prevalent in drug discovery. For instance, Naproxen is a well-known non-steroidal anti-inflammatory drug (NSAID). Naphthyl derivatives have also been explored as CCR3 antagonists and antibacterial agents.[5][6] The structure of this compound makes it an attractive building block for creating more complex molecules. The carboxylic acid serves as a handle for amide bond formation, allowing it to be coupled to amines, amino acids, or other drug fragments to explore new chemical space and structure-activity relationships (SAR).

References

- This compound - ChemicalBook.

- This compound CAS - ChemicalBook.

- This compound | CymitQuimica.

- 132104-10-0|this compound - BLDpharm.

- This compound | 132104-10-0 - Sigma-Aldrich.

- This compound | 132104-10-0 - Sigma-Aldrich (Korean).

- Design and Synthesis of 6-fluoro-2-naphthyl Derivatives as Novel CCR3 Antagonists With Reduced CYP2D6 Inhibition - PubMed.

- Synthesis and characterization of new types of 2-(6-methoxy-2-naphthyl)

Sources

- 1. This compound CAS#: 132104-10-0 [m.chemicalbook.com]

- 2. This compound CAS#: 132104-10-0 [amp.chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 132104-10-0|this compound|BLD Pharm [bldpharm.com]

- 5. Design and synthesis of 6-fluoro-2-naphthyl derivatives as novel CCR3 antagonists with reduced CYP2D6 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Spectroscopic Characterization of 6-(2-Naphthyl)-6-oxohexanoic Acid: A Technical Guide

Introduction

6-(2-Naphthyl)-6-oxohexanoic acid is a bifunctional molecule incorporating a rigid, aromatic naphthyl moiety and a flexible carboxylic acid chain, linked by a ketone. This unique structure makes it an interesting candidate for applications in medicinal chemistry and materials science, where the interplay between its aromatic and aliphatic features can be exploited. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for understanding its chemical behavior in various environments. This guide will delve into the predicted spectral signatures of this molecule, providing a valuable reference for its synthesis and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular map can be constructed.

¹H NMR Spectroscopy: A Proton's Perspective

The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons of the naphthalene ring, the aliphatic protons of the hexanoic acid chain, and the acidic proton of the carboxyl group. The choice of solvent is critical; for instance, using DMSO-d₆ would shift the carboxylic acid proton further downfield.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters: A standard pulse sequence is used with a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Authoritative Grounding |

| ~11.0 - 12.0 | broad singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and solvent. |

| ~8.4 - 7.5 | multiplet | 7H | Naphthyl-H | The seven protons on the naphthalene ring will appear in the aromatic region. The exact splitting patterns can be complex due to second-order effects, but they will reside in this characteristic downfield region.[1] |

| ~3.1 | triplet | 2H | -CH₂-C=O | The methylene group adjacent to the ketone is deshielded by the carbonyl group and is expected to appear as a triplet due to coupling with the neighboring CH₂ group. |

| ~2.4 | triplet | 2H | -CH₂-COOH | The methylene group adjacent to the carboxylic acid is also deshielded and will likely appear as a triplet. |

| ~1.8 - 1.7 | multiplet | 4H | -CH₂-CH₂- | The two central methylene groups of the hexanoic acid chain are expected to be in the more shielded aliphatic region and will show complex multiplicity due to coupling with each other. |

Workflow for ¹H NMR Analysis

Caption: Workflow for obtaining and analyzing a ¹H NMR spectrum.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of CDCl₃) is generally required compared to ¹H NMR.

-

Instrumentation: Acquired on the same NMR spectrometer as the ¹H spectrum, but with a carbon probe.

-

Acquisition Parameters: A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is necessary. A greater number of scans are accumulated to achieve a good signal-to-noise ratio.

-

Processing: Similar processing steps as for ¹H NMR are applied.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Authoritative Grounding |

| ~200 | C=O (Ketone) | The carbonyl carbon of a ketone is highly deshielded and typically appears in this region.[2] |

| ~179 | C=O (Carboxylic Acid) | The carbonyl carbon of a carboxylic acid is also significantly deshielded. |

| ~135 - 124 | Naphthyl-C | The ten carbons of the naphthalene ring will appear in the aromatic region. Carbons at the ring junctions will have different shifts from the protonated carbons. |

| ~38 | -CH₂-C=O | The carbon adjacent to the ketone is deshielded. |

| ~34 | -CH₂-COOH | The carbon adjacent to the carboxylic acid is also deshielded. |

| ~29 - 24 | -CH₂-CH₂- | The central methylene carbons of the aliphatic chain are expected in this more shielded region. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum is first collected, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

-

Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.

Predicted IR Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Authoritative Grounding |

| ~3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) | The O-H stretch of a carboxylic acid is very broad due to hydrogen bonding. |

| ~3100 - 3000 | Medium | C-H stretch (Aromatic) | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| ~2950 - 2850 | Medium | C-H stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the hexanoic acid chain. |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of a saturated carboxylic acid is typically found here. |

| ~1685 | Strong | C=O stretch (Ketone) | The carbonyl stretch of an aryl ketone is slightly lower in frequency than an aliphatic ketone due to conjugation. |

| ~1600, 1475 | Medium | C=C stretch (Aromatic) | Characteristic skeletal vibrations of the naphthalene ring. |

Workflow for IR Analysis

Caption: Workflow for obtaining and analyzing an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: An ionization technique such as Electrospray Ionization (ESI) or Electron Ionization (EI) is used to generate charged molecules. ESI is a soft ionization technique that would likely produce the protonated molecule, while EI would cause more extensive fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data

The molecular weight of this compound (C₁₆H₁₆O₃) is 256.30 g/mol .

-

Electrospray Ionization (ESI):

-

Positive Mode: The base peak would likely be the protonated molecule [M+H]⁺ at m/z 257.3. An adduct with sodium [M+Na]⁺ at m/z 279.3 might also be observed.

-

Negative Mode: The deprotonated molecule [M-H]⁻ at m/z 255.3 would be expected.

-

-

Electron Ionization (EI):

-

Molecular Ion: A molecular ion peak [M]⁺• at m/z 256 would be expected, though it might be of low intensity.

-

Major Fragments: Characteristic fragmentation patterns would arise from cleavage at the carbonyl groups. Key predicted fragments include:

-

m/z 155: [C₁₀H₇CO]⁺ - The naphthoyl cation, resulting from cleavage alpha to the ketone.

-

m/z 127: [C₁₀H₇]⁺ - The naphthyl cation, from loss of CO from the naphthoyl fragment.

-

McLafferty Rearrangement: A fragment resulting from the characteristic rearrangement of the keto-acid chain.

-

-

Logical Flow of Spectroscopic Analysis

Caption: Logical workflow for structural elucidation using multiple spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis of this compound, as predicted in this guide, provides a robust framework for its identification and characterization. The combination of NMR, IR, and MS techniques allows for an unambiguous determination of its chemical structure. The predicted data tables and workflows presented herein serve as a valuable resource for scientists engaged in the synthesis, purification, and application of this and structurally related compounds. While this guide is based on well-established spectroscopic principles, experimental verification remains the gold standard for structural confirmation.

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. ([Link])

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. ([Link])

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. ([Link])

-

National Institute of Standards and Technology. NIST Chemistry WebBook. ([Link])

-

Organic Chemistry Data. 13C NMR Chemical Shifts. ([Link])

-

Organic Chemistry Data. 1H NMR Chemical Shifts. ([Link])

Sources

Core Topic: A Comprehensive Analysis of the Solubility of 6-(2-Naphthyl)-6-oxohexanoic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 6-(2-Naphthyl)-6-oxohexanoic acid (CAS: 132104-10-0), a molecule of interest in synthetic chemistry and pharmaceutical intermediate development. A compound's solubility is a critical physicochemical parameter that dictates its behavior in reaction media, its ease of purification, and its potential bioavailability in drug development contexts. This document delineates the theoretical principles governing the solubility of this specific molecule, provides a robust, field-proven experimental protocol for its empirical determination, and presents a predictive summary of its solubility in a range of common laboratory solvents. The methodologies are designed to establish a self-validating system, ensuring the generation of reliable and reproducible data for critical research and development applications.

Introduction: The Physicochemical Profile of this compound

This compound is a bifunctional organic molecule characterized by a large, nonpolar aromatic naphthyl system and a polar, acidic carboxylic acid moiety, linked by a flexible keto-alkane chain.

Molecular Structure and Properties:

The distinct hydrophobic (naphthyl group) and hydrophilic (carboxylic acid) regions of the molecule confer an amphipathic character. This duality is the primary determinant of its solubility, making solvent selection a non-trivial but critical task for any process involving this compound. Understanding its solubility is paramount for optimizing reaction yields, designing effective extraction and crystallization procedures, and, in a pharmaceutical context, for pre-formulation studies that assess its potential as an active pharmaceutical ingredient (API) or intermediate.[4]

Guiding Principles of Solubility: A Mechanistic Perspective

The venerable principle of "like dissolves like" serves as our primary guide.[5][6] The dissolution of a crystalline solute, such as this compound, into a solvent is an energetically driven process. It requires the solvent molecules to overcome the solute-solute interactions within the crystal lattice and form new, stable solute-solvent interactions.

Key Factors Influencing Solubility:

-

Solvent Polarity: A solvent's ability to dissolve this compound is a function of its polarity relative to the solute's distinct functional regions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the large naphthyl group via van der Waals forces but will poorly solvate the highly polar carboxylic acid group, leading to predicted low solubility.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Dichloromethane): These solvents possess dipole moments capable of solvating the polar keto- and carboxyl- groups, while their organic nature allows for interaction with the naphthyl system. They are predicted to be effective solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors, forming strong hydrogen bonds with the carboxylic acid's hydroxyl and carbonyl oxygens. This makes them strong candidates for effective solvation.

-

-

pH-Dependent Solubility (Aqueous Media): The predicted pKa of ~4.69 is a critical value.[1] In aqueous solutions with a pH significantly below 4.69, the carboxylic acid will exist in its neutral, protonated form (-COOH), rendering the molecule less soluble due to the dominance of the hydrophobic naphthyl group. Conversely, in aqueous solutions with a pH above ~4.69 (e.g., in 5% sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to its highly polar carboxylate salt (-COO⁻), dramatically increasing its aqueous solubility.[7][8] This behavior is a cornerstone of designing acid-base extraction protocols for purification.

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, increasing the temperature typically increases solubility by providing the necessary energy to break the crystal lattice forces.[5][9] However, this relationship must be determined empirically for each solute-solvent system.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining the equilibrium solubility of a compound.[10][11][12] It is a direct measurement of a saturated solution, providing a thermodynamic solubility value essential for robust process development.

Required Materials & Instrumentation

-

Test Compound: this compound, solid, >97% purity.

-

Solvents: HPLC-grade or equivalent purity for all selected test solvents.

-

Equipment:

-

Analytical balance (4-decimal place).

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps.

-

Temperature-controlled orbital shaker or rotator.

-

Centrifuge.

-

Positive displacement pipettes and volumetric flasks.

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible with the solvent, e.g., PTFE for organic solvents).

-

Analytical System: High-Performance Liquid Chromatography (HPLC) with a UV detector is ideal for quantification.[13][14] Alternatively, a UV-Vis spectrophotometer can be used if no interfering chromophores are present.

-

Experimental Workflow: A Self-Validating System

To ensure trustworthiness, the protocol must be designed as a self-validating system. This involves establishing that true equilibrium has been reached and that the measurements are accurate.

Caption: Standard Operating Procedure for Shake-Flask Solubility Determination.

Step-by-Step Methodology

-

Preparation: Add an excess of solid this compound to triplicate vials for each solvent. An amount that is 5-10 times the expected solubility is a good starting point. Accurately add a known volume (e.g., 2.0 mL) of the solvent to each vial and cap tightly.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for at least 24 hours.[5]

-

Trustworthiness Check: To confirm equilibrium, take measurements at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when the measured solubility values plateau.[11]

-

-

Phase Separation: Remove vials from the shaker. Allow the undissolved solid to settle by gravity, then centrifuge the vials to create a compact pellet. This step is critical to avoid contamination of the supernatant.

-

Sampling and Preparation: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a chemically resistant syringe filter to remove any fine particulates.

-

Quantification:

-

Prepare a stock solution of the compound in a suitable solvent (in which it is highly soluble, like DMSO or methanol) and create a set of calibration standards via serial dilution.

-

Accurately dilute the filtered sample to ensure its concentration falls within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample using HPLC-UV. The carboxyl group provides UV absorbance around 200-210 nm, which is a suitable wavelength for detection.[15]

-

Construct a calibration curve (Absorbance vs. Concentration) and determine the concentration of the diluted sample.

-

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor used. Report the final value as the mean ± standard deviation of the triplicate measurements.

Predicted Solubility Profile

While empirical determination is essential, a predictive framework is invaluable for initial solvent screening. The following table summarizes the expected solubility of this compound at ambient temperature based on the chemical principles discussed.

| Solvent | Solvent Type | Predicted Solubility | Expert Rationale & Mechanistic Insight |

| Water (pH 7.0) | Polar Protic | Very Low | The large, hydrophobic naphthyl group dominates, leading to poor solvation despite the presence of the polar carboxylic acid. |

| Aqueous NaOH (1M) | Aqueous Basic | High | Deprotonation to the carboxylate salt creates an ionic species that is readily solvated by polar water molecules.[7] |

| Hexane | Nonpolar | Insoluble | The highly polar carboxylic acid group cannot be solvated by the nonpolar alkane solvent. |

| Toluene | Nonpolar Aromatic | Low | Pi-stacking interactions between toluene and the naphthyl ring may provide some minimal solvation, but the polar head group remains unsolvated. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate | DCM provides a balance, capable of some dipole-dipole interactions with the polar groups while being nonpolar enough to solvate the aromatic system. |

| Acetone | Polar Aprotic | High | The strong dipole of acetone's carbonyl group interacts well with the solute's polar functions. |

| Methanol / Ethanol | Polar Protic | High | These alcohols are excellent hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group, while their alkyl chains interact with the nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | DMSO is a powerful, highly polar solvent and a strong hydrogen bond acceptor, making it an excellent choice for dissolving a wide range of amphipathic compounds. |

Conclusion for the Practicing Scientist

The solubility of this compound is fundamentally governed by its amphipathic structure. For practical applications, polar solvents, particularly polar aprotic solvents like DMSO and acetone, and polar protic solvents like methanol, are recommended for achieving high solubility. Solubility in aqueous systems is highly pH-dependent, a property that should be exploited for purification via acid-base extractions. The shake-flask method detailed herein represents a reliable and reproducible approach for generating the precise, quantitative solubility data required for confident process development, optimization, and formulation in both chemical and pharmaceutical research.

References

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone. [Link]

-

Analytical Methods for Organic Acids. Shimadzu Asia Pacific. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Los Angeles. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University of Babylon. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

solubility experimental methods.pptx. Slideshare. [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters Corporation. [Link]

Sources

- 1. This compound CAS#: 132104-10-0 [amp.chemicalbook.com]

- 2. 132104-10-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound CAS#: 132104-10-0 [m.chemicalbook.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. m.youtube.com [m.youtube.com]

- 6. chem.ws [chem.ws]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. scielo.br [scielo.br]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. gcms.labrulez.com [gcms.labrulez.com]

- 14. shimadzu.com [shimadzu.com]

- 15. Analytical Methods for Organic Acids : Shimadzu (Asia Pacific) [shimadzu.com.sg]

An In-depth Technical Guide to the Putative Mechanism of Action of 6-(2-Naphthyl)-6-oxohexanoic Acid

Disclaimer: The compound 6-(2-Naphthyl)-6-oxohexanoic acid is not extensively characterized in publicly available scientific literature. This guide, therefore, presents a putative mechanism of action based on robust structure-activity relationship (SAR) analysis of structurally analogous compounds. The experimental protocols described herein are designed to systematically investigate and validate this proposed mechanism.

Executive Summary

This compound is a novel chemical entity whose biological activity has not been formally documented. However, its chemical architecture, comprising a naphthyl moiety linked to a keto-acid aliphatic chain, bears a strong resemblance to known classes of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, the presence of the 6-oxohexanoic acid core is analogous to that in 6-aryl-4-oxohexanoic acids, which have been investigated for their anti-inflammatory properties[1]. Furthermore, the 2-naphthyl group is a key feature in the active metabolite of the NSAID nabumetone, which functions as a cyclooxygenase (COX) inhibitor[2].

Based on this structural evidence, we hypothesize that This compound primarily functions as an inhibitor of the cyclooxygenase (COX) enzymes, thereby blocking the biosynthesis of pro-inflammatory prostaglandins from arachidonic acid. This guide will delineate this proposed mechanism, provide the scientific rationale grounded in existing literature, and present a comprehensive research framework to validate this hypothesis.

Proposed Pharmacological Target and Signaling Pathway

The principal hypothesized target for this compound is the cyclooxygenase (COX) enzyme, which exists in two primary isoforms, COX-1 and COX-2. These enzymes are central to the inflammatory cascade.

-

COX-1: A constitutively expressed enzyme responsible for the production of prostaglandins that regulate homeostatic functions, such as gastric mucosal protection and platelet aggregation.

-

COX-2: An inducible enzyme that is upregulated at sites of inflammation by cytokines and other inflammatory stimuli. It is the primary source of prostaglandins that mediate inflammation, pain, and fever.

The proposed mechanism involves the inhibition of these enzymes, which would disrupt the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various other prostaglandins and thromboxanes.

Visualizing the Proposed Mechanism: The Arachidonic Acid Cascade

The following diagram illustrates the arachidonic acid signaling pathway and the putative point of intervention for this compound.

Caption: Proposed mechanism of action within the arachidonic acid cascade.

Scientific Rationale and Supporting Evidence from Analogs

The hypothesis that this compound functions as a COX inhibitor is built upon the established activities of two classes of structurally related compounds.

Evidence from 6-Aryl-4-oxohexanoic Acids

A series of 6-aryl-4-oxohexanoic acids were synthesized and evaluated for their anti-inflammatory potential[1]. The core scientific finding was that these molecules could modulate the biosynthesis of eicosanoids. The primary assay used was a human whole blood assay, which measures the production of key metabolites in the arachidonic acid pathway. Although the specific compounds in that study failed to inhibit 5-lipoxygenase (5-LOX), their design and evaluation as NSAIDs establish a clear precedent that the "oxohexanoic acid" scaffold is a valid pharmacophore for targeting enzymes in the eicosanoid pathway[1].

Evidence from Naphthyl-Containing NSAIDs

The 2-naphthyl moiety is a well-established component of several anti-inflammatory drugs. The most pertinent example is Nabumetone , a prodrug whose active metabolite is 6-methoxy-2-naphthylacetic acid (6-MNA) [2]. 6-MNA is a potent inhibitor of COX enzymes, with some preferential activity towards COX-2. The structural similarity between 6-MNA and the target compound is striking:

| Feature | 6-methoxy-2-naphthylacetic acid (Active NSAID) | This compound (Hypothetical) |

| Aromatic Core | 2-Naphthyl | 2-Naphthyl |

| Acidic Moiety | Carboxylic Acid | Carboxylic Acid |

| Linker | Acetic Acid | Oxohexanoic Acid |

This strong structural correlation suggests a shared biological target. The longer, more flexible oxohexanoic acid linker in the target compound may influence binding affinity and isoform selectivity (COX-1 vs. COX-2) compared to 6-MNA.

Experimental Validation Workflow

To rigorously test the proposed mechanism of action, a phased experimental approach is required. This workflow begins with broad-spectrum screening and progressively narrows down to specific target engagement and cellular effects.

Visualizing the Experimental Workflow

Caption: A phased approach for validating the mechanism of action.

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments proposed.

Protocol 1: Enzymatic COX-1 and COX-2 Inhibition Assay

This protocol is designed to directly measure the inhibitory activity of the compound against purified enzymes and determine its IC50 value and selectivity.

Objective: To quantify the concentration-dependent inhibition of recombinant human COX-1 and COX-2 by this compound.

Methodology:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare serial dilutions of the stock solution in assay buffer (e.g., 100 mM Tris-HCl, pH 8.0) to create a concentration range from 100 µM to 1 nM.

-

Reconstitute recombinant human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a solution of arachidonic acid (substrate) in ethanol and then dilute in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add 10 µL of the test compound dilutions or vehicle control (DMSO) to appropriate wells.

-

Add 150 µL of assay buffer containing the respective enzyme (COX-1 or COX-2) and a colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

-

Monitor the absorbance at 590 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the rate of color development.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Normalize the data to the vehicle control (100% activity) and a known inhibitor like celecoxib (for COX-2) or SC-560 (for COX-1) as a positive control.

-

Plot the percent inhibition versus the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Calculate the COX-2 Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).

-

Expected Outcome: This assay will provide quantitative data on the potency and selectivity of the compound, which can be summarized as follows:

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |

| This compound | Hypothetical: 25.0 | Hypothetical: 1.5 | Hypothetical: 16.7 |

| Celecoxib (Control) | >100 | 0.04 | >2500 |

| Ibuprofen (Control) | 5.0 | 10.0 | 0.5 |

Protocol 2: Human Whole Blood Assay for PGE2 Inhibition

This ex vivo assay provides a more physiologically relevant context by measuring COX activity within blood cells.

Objective: To determine the effect of this compound on lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) production in human whole blood.

Methodology:

-

Blood Collection:

-

Draw fresh venous blood from healthy, consenting volunteers into heparinized tubes.

-

-

Assay Procedure:

-

Aliquot 500 µL of whole blood into 1.5 mL microcentrifuge tubes.

-

Add 5 µL of the test compound dilutions (prepared in DMSO) to achieve final concentrations ranging from 100 µM to 1 nM. Include a vehicle control (DMSO).

-

Pre-incubate the tubes at 37°C for 30 minutes.

-

Induce COX-2 expression and prostaglandin synthesis by adding 10 µL of LPS (100 ng/mL final concentration).

-

Incubate for 24 hours at 37°C in a CO2 incubator.

-

After incubation, centrifuge the tubes at 2,000 x g for 10 minutes to pellet the blood cells.

-

Collect the supernatant (plasma).

-

-

PGE2 Quantification:

-

Measure the concentration of PGE2 in the plasma samples using a commercially available Prostaglandin E2 ELISA kit, following the manufacturer's protocol.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting percent inhibition against the log concentration of the compound.

-

Conclusion and Future Directions

The structural features of this compound provide a compelling, scientifically-grounded hypothesis for its mechanism of action as a cyclooxygenase inhibitor. Its naphthyl core is a proven pharmacophore in established NSAIDs, and the oxohexanoic acid linker is present in other compounds designed to target the eicosanoid pathway.

The experimental workflow detailed in this guide provides a clear and robust path to validating this hypothesis. Successful outcomes from these studies, particularly demonstrating potent and selective COX-2 inhibition, would position this compound as a promising lead candidate for development as a novel anti-inflammatory agent with a potentially favorable gastrointestinal safety profile compared to non-selective NSAIDs.

References

-

6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. ResearchGate. Available at: [Link][1]

-

6-Methoxy-2-naphthylacetic acid | C13H12O3. PubChem. Available at: [Link][2]

-

Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon. ACS Omega. Available at: [Link][3][4]

-

Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Advances. Available at: [Link][5]

-

Synthesis and Biological Evaluation of Novel Bis-Aziridinylnaphthoquinone Derivatives. Oncology Research. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 6-Methoxy-2-naphthylacetic acid | C13H12O3 | CID 32176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 6-(2-Naphthyl)-6-oxohexanoic Acid: A Technical Guide for Preclinical Investigation

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While specific biological data for 6-(2-Naphthyl)-6-oxohexanoic acid remains limited, its chemical architecture—a union of a naphthalene scaffold and a keto-acid chain—presents a compelling case for significant pharmacological potential. The naphthalene moiety is a well-established pharmacophore found in numerous FDA-approved drugs and clinical candidates, conferring properties that range from anticancer to antimicrobial.[1][2] This technical guide outlines a structured, hypothesis-driven approach to systematically investigate and unlock the therapeutic promise of this molecule. We provide a comprehensive framework for its initial characterization, including proposed mechanisms of action, detailed experimental protocols for validation, and a clear vision for subsequent development.

Compound Profile and Physicochemical Characteristics

This compound (CAS: 132104-10-0) is a derivative of hexanoic acid featuring a ketone at the 6-position and a 2-naphthyl substituent.[3][4] A foundational understanding of its physicochemical properties is paramount for designing relevant biological assays and formulating delivery strategies.

| Property | Predicted/Reported Value | Source |

| Molecular Formula | C₁₆H₁₆O₃ | [5] |

| Molecular Weight | 256.30 g/mol | [6] |

| Melting Point | 69 °C | [3][4] |

| Boiling Point | 479.1±28.0 °C (Predicted) | [3] |

| Density | 1.188±0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.69±0.10 (Predicted) | [3] |

The presence of both a lipophilic naphthalene ring and a hydrophilic carboxylic acid group suggests an amphipathic character, which may influence its interaction with biological membranes and protein binding pockets.

Hypothesized Biological Activities & Rationale

The structural motifs of this compound suggest several avenues for biological activity. The following sections explore these hypotheses, grounded in the established pharmacology of related compounds.

Anticancer Potential

The naphthalene scaffold is integral to a multitude of compounds demonstrating potent antiproliferative and cytotoxic effects against various cancer cell lines.[7][8][9] The mechanism often involves inducing cell cycle arrest and apoptosis.[7]

Rationale for Investigation: Given the prevalence of the naphthalene core in anticancer agents, it is highly probable that this compound will exhibit cytotoxic activity. Its lipophilicity may facilitate cell membrane penetration, allowing it to interact with intracellular targets.

Antimicrobial Activity

Naphthalene derivatives have a documented history of broad-spectrum antimicrobial activity, effective against both bacteria and fungi, including drug-resistant strains.[2][10][11]

Rationale for Investigation: The planar, aromatic naphthalene ring can intercalate into microbial cell membranes, disrupting their integrity and leading to cell death. The hexanoic acid chain may further contribute to this membrane-destabilizing effect.

Enzyme Inhibition

The specific arrangement of functional groups in this compound makes it a candidate for inhibiting key enzymes implicated in disease.

-

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: Naphthalene-based structures have been identified as effective inhibitors of PTP1B, a key regulator in insulin signaling and a target for type 2 diabetes and obesity.[12]

-

Peptidylarginine Deiminase (PAD) Inhibition: Hydroxylated naphthalene scaffolds have shown potent inhibitory activity against PAD enzymes, which are implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[13]

Rationale for Investigation: The molecule's carboxylic acid can form critical hydrogen bonds and salt bridges within an enzyme's active site, while the naphthalene ring can engage in hydrophobic and π-π stacking interactions, anchoring the molecule for effective inhibition.

Nuclear Receptor Modulation

Nuclear receptors are ligand-activated transcription factors that regulate a host of physiological processes.[14][15] Naphthalene derivatives have been successfully designed as ligands for various nuclear receptors, including serotonin and retinoic acid receptors.[16]

Rationale for Investigation: The size, shape, and lipophilicity of the naphthalene moiety are well-suited for fitting into the ligand-binding pockets of nuclear receptors, potentially acting as an agonist or antagonist to modulate gene transcription.[17]

Proposed Experimental Workflows & Protocols

To systematically evaluate the hypothesized biological activities, a tiered screening approach is recommended. The following protocols provide a robust starting point for investigation.

General Workflow for Initial Bioactivity Screening

Caption: Tiered screening workflow for this compound.

Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the media in the wells with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: Serially dilute this compound in a 96-well plate using the appropriate broth to create a two-fold dilution series (e.g., from 256 µg/mL to 0.5 µg/mL).

-

Inoculation: Adjust the microbial culture to a concentration of approximately 5 x 10⁵ CFU/mL and add 50 µL to each well of the plate.

-

Controls: Include a positive control (microbes with no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should also be tested.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: PTP1B Enzyme Inhibition Assay

-

Reagents: Recombinant human PTP1B enzyme, p-nitrophenyl phosphate (pNPP) as a substrate, and a suitable assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 10 µL of various concentrations of this compound (dissolved in DMSO and diluted in buffer), and 20 µL of PTP1B enzyme solution.

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add 20 µL of pNPP solution to each well to start the reaction.

-

Incubation and Termination: Incubate at 37°C for 30 minutes. Stop the reaction by adding 10 µL of 10 M NaOH.

-

Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC₅₀ value.

Potential Signaling Pathway Involvement

Should this compound prove to be a potent anticancer agent, a potential mechanism could involve the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Caption: Hypothesized apoptotic pathway induced by the compound.

Conclusion and Future Directions

This compound stands as a molecule of significant interest at the intersection of established pharmacophores. Its structural components provide a strong rationale for exploring its potential as an anticancer, antimicrobial, enzyme-inhibiting, or receptor-modulating agent. The experimental framework detailed in this guide offers a clear and logical path for the initial preclinical evaluation of this compound. Positive results from these primary screens will pave the way for more in-depth mechanistic studies, structure-activity relationship (SAR) optimization, and eventual in vivo testing. This systematic approach will be crucial in determining if this compound can be developed into a novel therapeutic agent.

References

-

Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. National Institutes of Health. [Link]

-

Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. National Institutes of Health. [Link]

-

Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Publishing. [Link]

-

Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives. ACG Publications. [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Design and evaluation of naphthalene-based anticancer agents. Beni-Suef University Journal of Basic and Applied Sciences. [Link]

-

Synthesis and Antibacterial Activity of 1-Naphthyl Ethers and Esters. ResearchGate. [Link]

-

Synthesis and antimicrobial activity of some naphthyl ether derivatives. iMedPub. [Link]

-

Development of Naphthalene-Derivative Bis-QACs as Potent Antimicrobials: Unraveling Structure–Activity Relationship and Microbiological Properties. MDPI. [Link]

-

Naphthyl-Substituted Indole and Pyrrole Carboxylic Acids as Effective Antibiotic Potentiators-Inhibitors of Bacterial Cystathionine γ-Lyase. PubMed. [Link]

-

Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity. National Institutes of Health. [Link]

-

Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B. PubMed. [Link]

-

Nuclear Receptors and Their Selective Pharmacologic Modulators. National Institutes of Health. [Link]

-

Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]

-

Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands. PubMed. [Link]

-

Chemical Screening of Nuclear Receptor Modulators. National Institutes of Health. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. This compound CAS#: 132104-10-0 [amp.chemicalbook.com]

- 4. This compound CAS#: 132104-10-0 [m.chemicalbook.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 132104-10-0|this compound|BLD Pharm [bldpharm.com]

- 7. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. ACG Publications - Cytotoxic activity evaluation of naphthalene substituted benzimidazole derivatives [acgpubs.org]

- 10. Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Promising Inhibitory Effects of Anthraquinones, Naphthopyrone, and Naphthalene Glycosides, from Cassia obtusifolia on α-Glucosidase and Human Protein Tyrosine Phosphatases 1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of highly potent naphthalene/quinoline-based PAD inhibitors: Structure-activity relationship, selectivity, and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Nuclear Receptors and Their Selective Pharmacologic Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis and preliminary pharmacological results on new naphthalene derivatives as 5-HT(4) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Chemical Screening of Nuclear Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Unseen Scaffolding: A Technical Guide to the Synthesis and Significance of 6-(2-Naphthyl)-6-oxohexanoic Acid

This technical guide delves into the chemistry of 6-(2-Naphthyl)-6-oxohexanoic acid, a molecule whose significance is intrinsically linked to the development of important pharmaceuticals. While not a widely recognized therapeutic agent in its own right, its role as a key synthetic intermediate provides a compelling narrative of chemical ingenuity in drug discovery. This document will explore its probable synthetic origins, its pivotal position in multi-step synthetic pathways, and the chemical logic that underpins its utility.

Introduction: A Molecule in the Shadow of a Blockbuster

This compound is a keto-acid whose chemical architecture is of significant interest to medicinal chemists. Its structure, featuring a naphthalene ring system linked to a six-carbon chain with a ketone and a carboxylic acid, makes it a versatile building block. The primary context for the scientific interest in this molecule is its role as a precursor in the synthesis of Nabumetone [1][2][3][4]. Nabumetone is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID) that was developed by Beecham and first received regulatory approval in 1991[4]. Understanding the synthesis of this compound is, therefore, fundamental to understanding a key aspect of Nabumetone's manufacturing history.

The Genesis of a Precursor: The Friedel-Crafts Acylation

The most logical and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of naphthalene[5][6][7][8]. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.

Causality Behind Experimental Choices

The choice of reagents for this synthesis is dictated by the desired product. The naphthalene core provides the naphthyl moiety, while a derivative of adipic acid is required to introduce the six-carbon chain. The most common acylating agent in this context would be adipic anhydride or adipoyl chloride . A strong Lewis acid catalyst, typically aluminum chloride (AlCl₃) , is essential to activate the acylating agent and generate the reactive acylium ion[8].

The regioselectivity of the Friedel-Crafts acylation of naphthalene is highly dependent on reaction conditions. Acylation can occur at either the 1-position (alpha) or the 2-position (beta) of the naphthalene ring. The formation of the 2-substituted product, as required for this compound, is generally favored under conditions of thermodynamic control, which often involves higher temperatures and the use of a less reactive solvent system[5][6].

Visualizing the Synthesis

Figure 1: Conceptual workflow for the Friedel-Crafts acylation synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a representative, generalized procedure based on established principles of Friedel-Crafts acylation.

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with anhydrous aluminum chloride (1.2 equivalents) and a suitable solvent (e.g., nitrobenzene or dichlorobenzene).

-

Acylating Agent Addition: Adipic anhydride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the stirred suspension of aluminum chloride at 0-5 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes to form the acylium ion complex.

-

Naphthalene Addition: Naphthalene (1.0 equivalent) dissolved in the solvent is added dropwise to the reaction mixture.

-

Reaction Progression: The reaction mixture is heated to a temperature that favors 2-substitution (typically 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-